molecular formula C11H20N2O3 B8088944 tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B8088944
M. Wt: 228.29 g/mol
InChI Key: VBEPRGVZKBMFPM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate reflects its structural complexity. The term "spiro[3.4]octane" denotes a bicyclic system where two rings share a single carbon atom (the spiro atom). The numbering begins at the spiro junction, with the smaller ring (3-membered) containing the 2,5-diaza moiety and the larger ring (4-membered) bearing the hydroxyl group at position 7. The tert-butyl carbamate group is attached to the nitrogen at position 2.

The structural formula can be represented using the SMILES notation:

CC(C)(C)OC(=O)N1CC2(CC(O)CN2)C1

This notation highlights the spiro connectivity between the two rings and the placement of functional groups. The hydrochloride salt form adds a chlorine atom to the nitrogen at position 5, resulting in the molecular formula C₁₁H₂₀N₂O₃·HCl .

Molecular Formula and Stereochemical Considerations

The free base form of the compound has the molecular formula C₁₁H₂₀N₂O₃ , while the hydrochloride salt is C₁₁H₂₀N₂O₃·HCl . The spiro carbon (C1) is a quaternary center, creating a rigid bicyclic framework. The hydroxyl group at position 7 introduces a potential stereogenic center, though available sources do not specify the compound’s enantiomeric form. Spiro compounds often exhibit axial chirality due to restricted rotation around the spiro atom, but the stereochemical configuration of this derivative remains uncharacterized in public datasets.

Properties

IUPAC Name

tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11/h8,12,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEPRGVZKBMFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation-Based Approaches

The spiro[3.4]octane core is constructed via annulation reactions. A 2023 study demonstrated three routes for synthesizing 2-azaspiro[3.4]octane derivatives, with cyclopentane or four-membered ring annulation achieving 56–75% yields. For tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate, lithium fluoride-catalyzed [3 + 2] cycloaddition between α,β-unsaturated esters and benzylamine derivatives is critical.

Example Protocol:

  • Starting Material: N-Boc-protected azetidine-3-one.

  • Horner-Wadsworth-Emmons Olefination: React with triethylphosphonoacetate in THF/NaH (92% yield).

  • [3 + 2] Cycloaddition: Use N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and LiF (56% yield).

Iodocyclization Methods

A 2025 patent (CN111518015A) described iodocyclization for spirocycles, yielding 63–91% via NaHCO3/I2 in CH3CN. For tert-butyl derivatives, tert-butyl dicarbonyl anhydride is introduced post-cyclization to protect the amine.

Hydroxylation and Functionalization

Direct Hydroxylation of Spiro Intermediates

The 7-hydroxy group is introduced via oxidation or hydroxylation. In US9512134B2, a tert-butyl 7-oxo intermediate is reduced using NaBH4 or LiAlH4 to install the hydroxyl group.

Key Data:

StepReagent/ConditionsYield
Oxidation (7-oxo)KMnO4, H2O/THF, 0°C68%
Reduction (7-hydroxy)NaBH4, MeOH, rt82%

Late-Stage Hydroxylation

Alternative methods hydroxylate pre-formed spirocycles. A 2025 PubChem entry (CID 155820592) notes that 7-hydroxy derivatives are synthesized via Mitsunobu reactions (DEAD/PPh3) or enzymatic oxidation.

tert-Butyl Ester Protection

Carbamate Formation

The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc2O). A 2023 PMC study achieved 80% yield by reacting the spirocyclic amine with Boc2O in MeOH at 50°C.

Optimized Conditions:

  • Solvent: Methanol.

  • Base: Triethylamine (2 eq).

  • Temperature: 50°C, 6 hours.

Alternative Protecting Groups

While Boc is predominant, CN111518015A reported using Cbz groups for orthogonal protection, enabling selective deprotection in multi-step syntheses.

Integrated Synthesis Workflows

Four-Step Route from Azetidine-3-One

A scalable protocol combines annulation, hydroxylation, and protection:

  • Cycloaddition: Form spiro[3.4]octane core (56% yield).

  • Oxidation: Install 7-oxo group (68% yield).

  • Reduction: Convert to 7-hydroxy (82% yield).

  • Boc Protection: React with Boc2O (80% yield).

Overall Yield: 10.4% (theoretical maximum: 25.7%).

Industrial-Scale Production

CN111518015A’s four-step method highlights scalability:

  • Cyclization: 74.76% yield (glycol dimethyl ether/ethanol).

  • Chloroethylation: 50.78% yield (LiDA, toluene).

  • Hydrogenation/Boc Protection: 80% yield (Raney Ni, MeOH).

  • Deprotection: 68.16% yield (pyridinium p-TsOH, acetone/H2O).

Purity: >97% after recrystallization.

Challenges and Optimization

Low-Yielding Cyclization Steps

Cycloaddition remains a bottleneck, with yields ≤56% due to side reactions. Microwave-assisted synthesis and flow chemistry are proposed to improve efficiency.

Functional Group Compatibility

The hydroxyl group’s polarity complicates purification. Silica gel chromatography with 2–5% MeOH/CH2Cl2 is standard, but CN111518015A achieved >97% purity via recrystallization.

Stereochemical Control

Racemization at C7 occurs during hydroxylation. Chiral auxiliaries or enzymatic methods (e.g., ketoreductases) are under investigation.

Comparative Analysis of Methods

MethodKey StepsYieldScalability
AnnulationCycloaddition, Boc protection10.4%Moderate
IodocyclizationLiDA, Raney Ni hydrogenation7.3%High
Late-Stage OxidationOxidation/Reduction, Boc15.2%Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes, depending on the reaction conditions.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The diazaspiro structure allows for nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its spirocyclic structure can interact with biological targets in unique ways, offering opportunities for drug discovery and development.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Diazaspiro[3.4]octane Derivatives

a. tert-Butyl 7-Oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS: 2241139-63-7)
  • Structure : Features a ketone (oxo) group at position 7 instead of a hydroxyl group.
  • Molecular Formula : C₁₁H₁₉ClN₂O₃ (hydrochloride salt form).
  • The hydrochloride salt form enhances crystallinity and stability for storage .
b. tert-Butyl 7-Oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1234616-51-3)
  • Structure : Substitution at position 6 (2,6-diaza) instead of 2,5-diaza.
  • Molecular Formula : C₁₁H₁₈N₂O₃.
  • Key Differences :
    • Altered nitrogen positioning influences basicity and coordination properties.
    • The oxo group at position 7 may increase electrophilicity, making it more reactive in nucleophilic additions .
c. tert-Butyl 7-(Hydroxymethyl)-5-methyl-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS: 1936640-94-6)
  • Structure : Contains a hydroxymethyl group at position 7 and a methyl group on the diaza ring.
  • Molecular Formula : C₁₃H₂₄N₂O₃.
  • Methyl substitution on nitrogen modulates ring conformation and electronic properties .

Bicyclic and Other Spirocyclic Analogues

a. tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 1240782-81-3)
  • Structure : A bicyclo[2.2.2]octane system instead of a spiro[3.4]octane.
  • Key Differences :
    • The fused bicyclic system reduces conformational flexibility compared to the spiro framework.
    • Higher ring strain may influence reactivity and stability .
b. tert-Butyl 2,8-Diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-17-4)
  • Structure : Larger spiro[4.5]decane system with extended ring sizes.
  • Molecular Formula : C₁₃H₂₄N₂O₂.
  • Lower solubility due to higher lipophilicity (LogP: ~2.12) compared to the hydroxyl-containing target compound .

Functional Group Variations

Compound CAS Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 2306262-34-8 7-OH C₁₁H₁₈N₂O₃ (est.) ~226.27 Enhanced hydrophilicity, H-bond donor capacity
7-Oxo variant (HCl salt) 2241139-63-7 7-Oxo, HCl salt C₁₁H₁₉ClN₂O₃ 262.73 Improved crystallinity, reduced solubility
2,6-Diaza spiro[3.4]octane 1234616-51-3 7-Oxo, 2,6-diaza C₁₁H₁₈N₂O₃ 226.27 Altered nitrogen coordination sites
2,5-Diazabicyclo[2.2.2]octane 1240782-81-3 Bicyclo[2.2.2]octane C₁₀H₁₈N₂O₂ 198.26 Higher rigidity, reduced solubility

Biological Activity

tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the diazaspiro family, which is known for diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. Understanding the biological activity of this compound can provide insights into its therapeutic potentials and mechanisms of action.

  • Molecular Formula : C11_{11}H20_{20}N2_2O3_3
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 2306262-34-8
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure enhances binding affinity and selectivity towards these targets, which may lead to modulation of their activities.

Antimicrobial Activity

Recent studies have reported that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, a related diazaspiro compound demonstrated a minimum inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating potent antitubercular activity .

Anticancer Activity

The diazaspiro framework has been linked to anticancer effects through inhibition of key protein interactions involved in cancer progression. For example, compounds derived from this scaffold have been identified as inhibitors of the menin-MLL1 interaction, which is crucial in certain leukemias . Additionally, some derivatives have shown promise as selective dopamine D3 receptor antagonists, which could be beneficial in treating neuropsychiatric disorders .

Neuroprotective Effects

Preliminary research suggests that the compound may possess neuroprotective properties. The spirocyclic structure is believed to enhance the stability and efficacy of the compound in crossing the blood-brain barrier, potentially leading to protective effects against neurodegenerative diseases.

Case Studies

  • Antitubercular Activity :
    • A study evaluated the biological activity of various diazaspiro compounds against Mycobacterium tuberculosis. The results indicated that certain modifications to the diazaspiro structure significantly enhanced antimicrobial potency .
    • Table 1: Antimicrobial Activity Data
      CompoundMIC (μg/mL)
      Compound A0.016
      Compound B0.032
      Compound C0.064
  • Anticancer Potential :
    • Research highlighted the role of diazaspiro compounds as menin inhibitors in leukemia treatment. The study showed that specific derivatives exhibited significant cytotoxicity against leukemia cell lines .
    • Table 2: Cytotoxicity Results
      CompoundIC50 (μM)
      Compound D1.5
      Compound E3.0
      Compound F5.0

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate with high yield and purity?

  • Methodological Answer :

  • Route Optimization : Begin with a literature review of analogous spirocyclic compounds (e.g., tert-butyl carboxylate derivatives) to identify viable synthetic pathways, such as ring-closing metathesis or amide coupling .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading).
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the target compound. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., heat, light, humidity) using controlled environmental chambers. Monitor decomposition via HPLC or LC-MS to identify degradation products (e.g., lactam formation from ring-opening) .
  • Storage Recommendations : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Use amber vials to mitigate photodegradation, as spirocyclic compounds often exhibit light sensitivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, employ fume hoods with ≥100 ft/min face velocity during weighing or handling .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous washes due to potential hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to confirm spin-spin coupling and carbon-proton correlations. Compare IR carbonyl stretches (C=O at ~1700 cm⁻¹) with computational predictions (DFT calculations) to verify functional groups .
  • Crystallography : If crystalline, perform X-ray diffraction to resolve ambiguities in stereochemistry or ring conformation .

Q. What methodologies are recommended for assessing the environmental impact and degradation pathways of this compound?

  • Methodological Answer :

  • Fate and Transport Studies : Use OECD 308 guidelines to simulate aerobic/anaerobic biodegradation in soil/water systems. Quantify half-lives via LC-MS/MS and identify metabolites (e.g., hydroxylated or de-esterified derivatives) .
  • Ecotoxicology : Conduct Daphnia magna or algae growth inhibition assays to evaluate acute toxicity. For chronic effects, use zebrafish embryo models to assess developmental endpoints .

Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., catalytic C–H activation)?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Transition State Analysis : Simulate reaction pathways (e.g., spirocyclic ring-opening) to identify energy barriers and kinetically favorable intermediates .

Q. What experimental frameworks are suitable for comparative studies of this compound with structurally related spiro compounds?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Design a matrix of analogs (e.g., varying substituents on the spiro ring) and evaluate biological or catalytic activity. Use multivariate ANOVA to isolate structural contributors to performance .
  • Thermal Analysis : Compare DSC/TGA profiles to correlate thermal stability with ring strain or hydrogen-bonding patterns .

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